molecular formula C7H10ClFN2O B2701178 2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride CAS No. 1973503-47-7

2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride

Cat. No.: B2701178
CAS No.: 1973503-47-7
M. Wt: 192.62
InChI Key: WQGQOSBNVRPDDY-UHFFFAOYSA-N
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Description

2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride is an organic compound with the molecular formula C7H10ClFN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride typically involves the nucleophilic substitution reaction of 2,6-difluoropyridine with ammonia, followed by the reduction of the resulting intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride is unique due to the presence of both an amino group and a fluoropyridinyl group, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive compounds .

Properties

IUPAC Name

2-amino-2-(6-fluoropyridin-2-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O.ClH/c8-7-3-1-2-6(10-7)5(9)4-11;/h1-3,5,11H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGQOSBNVRPDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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